6-(Benzyloxy)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one 6-(Benzyloxy)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Brand Name: Vulcanchem
CAS No.: 51086-22-7
VCID: VC0414439
InChI: InChI=1S/C18H16N2O2/c21-18-17-14(8-9-19-18)15-10-13(6-7-16(15)20-17)22-11-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11H2,(H,19,21)
SMILES: C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3g/mol

6-(Benzyloxy)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one

CAS No.: 51086-22-7

Main Products

VCID: VC0414439

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3g/mol

6-(Benzyloxy)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one - 51086-22-7

CAS No. 51086-22-7
Product Name 6-(Benzyloxy)-2,3,4,9-tetrahydro-1H-beta-carbolin-1-one
Molecular Formula C18H16N2O2
Molecular Weight 292.3g/mol
IUPAC Name 6-phenylmethoxy-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-one
Standard InChI InChI=1S/C18H16N2O2/c21-18-17-14(8-9-19-18)15-10-13(6-7-16(15)20-17)22-11-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11H2,(H,19,21)
Standard InChIKey GFULUZWYBKHEKQ-UHFFFAOYSA-N
SMILES C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Canonical SMILES C1CNC(=O)C2=C1C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
PubChem Compound 563298
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator